Dual H3/SERT Modulation Potential
In a disclosed patent series examining substituted benzyl amines, compounds bearing a secondary amine bridge between substituted phenyl and substituted benzyl groups are explicitly claimed as modulators of the histamine H3 receptor and serotonin transporter (SERT) [1]. The presence of electron-donating groups on the aniline ring (such as the 3,4-dimethyl substitution present in the target compound) is structurally aligned with scaffolds identified as having dual activity [1]. While this is class-level evidence rather than a direct assay value for CAS 337499-55-5, it provides a clear differentiation pathway: unsubstituted benzylamines or those lacking the specific substitution pattern are not reported to possess this defined dual polypharmacology profile [1].
| Evidence Dimension | Target engagement profile (Histamine H3 and SERT modulation) |
|---|---|
| Target Compound Data | Scaffold consistent with claimed dual H3/SERT modulators |
| Comparator Or Baseline | Unsubstituted benzyl amines or single-substitution analogs |
| Quantified Difference | Not directly quantified for CAS 337499-55-5; SAR in patent indicates loss of activity with removal of key substituents |
| Conditions | Structural analysis of U.S. Patent Application US20080045509A1 |
Why This Matters
This informs procurement for CNS target screening where H3/SERT polypharmacology is a desired feature; substitution to a generic benzylamine would likely eliminate this dual profile.
- [1] Allison, B., et al. (2008). Substituted benzyl amine compounds. U.S. Patent Application No. US20080045509A1. View Source
